Glyceryl 2-caprylate

Description

Historical Context and Evolution of Research Perspectives

The study of fats and oils, which are primarily triglycerides, has a long and rich history, evolving from empirical observations to sophisticated molecular analysis. Early research focused on identifying the constituent fatty acids and the glycerol (B35011) backbone. As analytical techniques advanced, particularly with the advent of chromatography and spectroscopy, researchers began to differentiate between various types of glycerides, including mono-, di-, and triglycerides, and critically, their positional isomers.

The increasing availability of glycerol as a byproduct, notably from biodiesel production, has spurred significant research into its valorization. This has led to a surge in studies focused on the esterification of glycerol with various fatty acids to produce mono-, di-, and triglycerides, often with an emphasis on selective synthesis methods. The development of catalysts, both chemical and enzymatic, has been a key area of research aimed at controlling the regioselectivity of esterification, thereby enabling the production of specific isomers like Glyceryl 2-caprylate. Early research in this area often involved classical chemical synthesis routes, while more recent investigations explore greener and more selective enzymatic or heterogeneous catalytic approaches. The academic trajectory has moved from simply synthesizing these compounds to understanding the nuances of their structure-property relationships and their behavior in complex systems.

Academic Significance in Glyceride Chemistry

Glyceryl 2-caprylate holds academic significance in several key areas of glyceride chemistry:

Model Compound for Synthesis and Isomerism Studies: As a well-defined positional isomer, Glyceryl 2-caprylate serves as a valuable model compound for investigating the regioselectivity of esterification reactions. Research efforts often aim to develop synthetic methodologies that can selectively produce the 2-isomer over the 1- or 3-isomers, or mixtures thereof. This contributes to the fundamental understanding of reaction mechanisms and catalyst design in lipid chemistry.

Spectroscopic Elucidation: The precise characterization of positional isomers is crucial, and Glyceryl 2-caprylate is a subject for studies employing advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, along with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy, are indispensable tools for confirming the structure and purity of specific isomers, distinguishing them from other positional isomers or di-/triglycerides.

Enzymatic Transformations: Glyceryl caprylate, in general, has been utilized in studies exploring enzymatic transformations. For instance, research has investigated the role of enzymes like amylosucrase in the glycosylation of glycerides, with glyceryl caprylate serving as a substrate to understand enzyme specificity and the synthesis of biosurfactants. Such studies are academically important for biocatalysis and the development of bio-based materials.

Structure-Property Relationships: Understanding how the position of the fatty acid chain on the glycerol backbone influences physical properties such as melting point, solubility, and interfacial behavior is a core aspect of glyceride research. Studies involving Glyceryl 2-caprylate contribute to this broader knowledge base by providing data points for specific isomers.

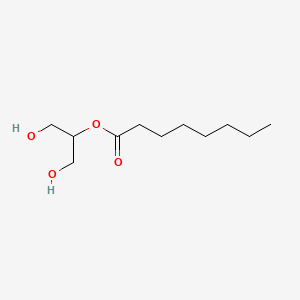

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroxypropan-2-yl octanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-10(8-12)9-13/h10,12-13H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZDYFWLWAFJLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195104 | |

| Record name | Glyceryl 2-caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4228-48-2 | |

| Record name | Glyceryl 2-caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 2-caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-CAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8TCW8DUW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for Glyceryl 2 Caprylate

Direct Esterification Approaches

Direct esterification is a common method for producing glyceryl caprylate, involving the reaction of glycerol (B35011) with caprylic acid. tiiips.combayhousearomatics.com This process typically requires elevated temperatures and may use a catalyst to proceed efficiently. tiiips.com The reaction yields a mixture of mono-, di-, and triglycerides; the final composition depends on the molar ratio of the reactants and reaction conditions. cir-safety.org

One approach involves reacting glycerol in excess at temperatures between 150-180°C for 2 to 4 hours. google.com This results in a product mixture containing approximately 50% glyceryl monocaprylate, alongside glyceryl dicaprylate and unreacted starting materials. google.com Post-reaction, purification steps are necessary to remove excess glycerol and the catalyst. google.com Commercial products are often available as defined mixtures. For instance, Glyceryl Monocaprylate Type I is a mixture containing 45.0% to 75.0% monoacylglycerols, while the Type II product, which undergoes a distillation step, contains a minimum of 80.0% monoacylglycerols. uspbpep.com

Table 1: Composition of Commercial Glyceryl Monocaprylate via Direct Esterification uspbpep.com

| Component | Type I Composition | Type II Composition |

| Monoacylglycerols | 45.0% - 75.0% | ≥ 80.0% |

| Diacylglycerols | 20.0% - 50.0% | ≤ 20.0% |

| Triacylglycerols | ≤ 10.0% | ≤ 5.0% |

Transesterification Processes

Transesterification represents an alternative route to glyceryl caprylate, typically involving the reaction of a fatty acid ester (like methyl caprylate or ethyl caprylate) with glycerol. google.com This method can be catalyzed by enzymes or chemical agents and is amenable to modern optimization techniques such as microwave assistance.

Enzymatic synthesis using biocatalysts, particularly lipases, offers a greener alternative to traditional chemical methods by operating under milder conditions and often providing higher selectivity. google.comjmbfs.org Lipases can catalyze transesterification reactions, such as the acidolysis of triglycerides with caprylic acid or the reaction of glycerol with caprylic acid esters. jmbfs.orgdss.go.th These enzymes are effective in both aqueous and non-aqueous environments. jmbfs.org

A key advantage of using lipases is their specificity. For example, 1,3-specific lipases preferentially hydrolyze ester bonds at the primary hydroxyl groups (positions 1 and 3) of a glyceride. jmbfs.org In the context of glycerolysis, the lipase (B570770) from Candida antarctica (commercially available as Novozyme 435) has been used to catalyze the reaction between virgin coconut oil (a source of caprylic acid triglycerides) and glycerol to produce mono- and diacylglycerols. analis.com.my Research into the enzymatic glycerolysis of virgin coconut oil demonstrated that varying enzyme concentration and reaction time impacts the product composition. analis.com.my At a constant temperature of 50°C, increasing the enzyme concentration from 3% to 5% over 24 hours led to a higher yield of monoacylglycerols (MAG) and diacylglycerols (DAG). analis.com.my

Table 2: Effect of Enzyme Concentration on Glycerolysis Product Composition analis.com.my

| Reaction Time | Enzyme Conc. | MAG (%) | DAG (%) | TAG (%) |

| 24 hours | 3% | 2.6 | 2.9 | 94.5 |

| 24 hours | 5% | 3.3 | 3.6 | 93.1 |

Chemical catalysts are widely employed in the industrial synthesis of glyceryl caprylate via transesterification. The reaction can be performed by reacting methyl caprylate with glycerol in the presence of a suitable catalyst. google.com Alkaline catalysts, such as sodium carbonate, have been used to facilitate the transesterification of fatty esters with glycerol at 180°C for 5 hours. academie-sciences.fr

More complex catalyst systems have also been developed to improve product selectivity. One patented method describes a two-step process where caprylic acid is first converted to methyl caprylate, which is then reacted with glycerol using a composite catalyst. google.com This reaction is conducted at 140-220°C for 4-10 hours. google.com The composite catalyst is a mixture of monobutyltin (B1198712) oxide with one or more metal oxides, which promotes the selective formation of alpha-type glyceryl monocaprylate. google.com

Table 3: Example of a Composite Catalyst for Transesterification google.com

| Component | Mass Percentage |

| Monobutyltin oxide | 5% - 30% |

| Aluminum oxide | 30% - 95% |

| Barium oxide | 30% - 95% |

| Calcium oxide | 30% - 95% |

Microwave-assisted organic synthesis (MAOS) is an innovative technology that can significantly intensify the synthesis of glyceryl esters by reducing reaction times and energy consumption compared to conventional heating. academie-sciences.frgoogle.commdpi.com The preparation of glyceryl caprylate via the transesterification of methyl caprylate with glycerol has been successfully optimized using microwave activation. academie-sciences.fracademie-sciences.fr In these solvent-free reactions, glycerol acts as both a nucleophile and a microwave-absorbing medium. academie-sciences.fracademie-sciences.fr

One study utilized a CEM Discover 2.0 microwave oven, programming a temperature gradient from room temperature to 150°C in 2 minutes, followed by a constant temperature for 1 to 2 hours. academie-sciences.fr Another patent for synthesizing glyceryl caprylate-caprate specifies a microwave frequency of 300-3000 MHz and power of 100-900W per 500g of reactants. google.com This method, using a composite catalyst, can achieve high esterification rates and significantly shorten reaction times. google.com

Table 4: Optimized Conditions for Microwave-Assisted Synthesis

| Parameter | Value/Range | Source |

| Reactants | Methyl caprylate, Glycerol | academie-sciences.fr |

| Microwave System | CEM Discover 2.0 | academie-sciences.fr |

| Temperature | 150°C | academie-sciences.fr |

| Reaction Time | 1-2 hours | academie-sciences.fr |

| Catalyst | Ecocatalyst® (potassium-based) | academie-sciences.fr |

| Microwave Frequency | 300-3000 MHz | google.com |

| Microwave Power | 100-900 W / 500g reactants | google.com |

| Catalyst (Patent) | p-methyl benzenesulfonic acid, phosphoric acid, etc. | google.com |

In alignment with green chemistry principles, research has focused on developing sustainable and reusable catalysts. A novel approach involves the creation of "ecocatalysts®" from the biomass of invasive alien species (IAS), such as Fallopia japonica and Arundo donax. academie-sciences.frresearchgate.net These plant-based materials are transformed into effective, heterogeneous basic catalysts for the transesterification of fatty esters with glycerol. researchgate.net

These ecocatalysts have proven efficient and recyclable for producing glyceryl caprylate, achieving high yields (66–83%) under solvent-free and microwave-activated conditions. academie-sciences.frresearchgate.net Characterization revealed that the catalytic activity is linked to their basic properties, with a high content of potassium, including the presence of K2Ca(CO3)2 in the most effective versions. researchgate.net This strategy supports the management of invasive species by transforming them into valuable materials for sustainable chemical processes, offering an environmentally friendly alternative to conventional, often non-recyclable and less selective, base catalysts. academie-sciences.frresearchgate.net

Glycerolysis Techniques

Glycerolysis is a transesterification reaction where a triglyceride is reacted with glycerol to produce a mixture of mono- and diacylglycerols. cir-safety.orgspecialchem.com For glyceryl caprylate synthesis, this involves the reaction of tricaprylin (B1683027) (the triglyceride of caprylic acid) with glycerol. google.com

This process is typically conducted at high temperatures. One method specifies reacting tricaprylin and glycerol at 220°C for 2-3 hours using an alkali catalyst. google.com Similar to direct esterification, the product is a mixture, containing approximately 45% glyceryl monocaprylate along with dicaprylate. google.com To obtain a high-purity product, subsequent steps like molecular distillation are required. google.com The glycerolysis of fats and oils is a common commercial method for the preparation of monoglycerides (B3428702). cir-safety.orgspecialchem.com

Hydroxyl Group Protection Strategies for Positional Selectivity

Achieving positional selectivity to favor the formation of glyceryl 2-caprylate over its 1-isomer necessitates the strategic use of protecting groups for the primary hydroxyl functions of glycerol. A common and effective strategy involves the protection of the 1,3-hydroxyl groups of glycerol using aldehydes or ketones to form cyclic acetals or ketals. highfine.com

One widely employed method is the reaction of glycerol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic catalysis to form 1,2-O-isopropylidene glycerol. highfine.comglobalresearchonline.net This protected intermediate, also known as solketal, has a free hydroxyl group at the C2 position, which can then be selectively esterified with caprylic acid or its derivatives. Following the esterification, the isopropylidene protecting group can be removed under acidic conditions, using an acid resin like Amberlyst-15, to yield the desired 2-monoacylglycerol. globalresearchonline.net This protection-esterification-deprotection sequence is a reliable method for synthesizing monoacylglycerols with high purity and yield. globalresearchonline.net

Another approach involves the use of a benzylidene protecting group, which is introduced by reacting glycerol with benzaldehyde (B42025) in the presence of an acid catalyst like zinc chloride or p-toluenesulfonic acid (p-TSA). highfine.com The resulting benzylidene acetal (B89532) protects the 1,3-hydroxyls, allowing for selective esterification at the C2 position. The benzylidene group can subsequently be removed by acid hydrolysis or hydrogenolysis. highfine.com

These protection strategies are crucial for directing the acylation to the secondary hydroxyl group of the glycerol backbone, thereby maximizing the yield of glyceryl 2-caprylate and minimizing the formation of the 1-isomer and di- or tri-esters. globalresearchonline.net

Optimization of Reaction Parameters

The efficiency and selectivity of glyceryl 2-caprylate synthesis are profoundly influenced by several key reaction parameters. Careful optimization of these factors is essential for maximizing conversion rates and product yield.

Temperature Regimes and Their Influence on Reaction Kinetics

Temperature plays a critical role in the esterification of glycerol with caprylic acid. Generally, increasing the reaction temperature accelerates the reaction rate. frontiersin.org However, excessively high temperatures can lead to undesirable side reactions, such as the formation of di- and triglycerides, and in some cases, polymerization of glycerol. academie-sciences.fr For enzymatic catalysis, temperatures are typically kept lower, in the range of 45-70°C, to maintain lipase stability. atiner.grresearchgate.net In non-catalytic, high-temperature reactions, temperatures can reach up to 240-250°C. google.comscirp.org Studies on the esterification of glycerol with oleic acid showed that the highest conversion was achieved at 160°C. frontiersin.org For the transesterification of methyl caprylate with glycerol, a temperature of 150°C was found to be optimal. academie-sciences.fr The selection of the optimal temperature is therefore a balance between achieving a high reaction rate and maintaining selectivity towards the desired monoester. frontiersin.org

Reaction Time and Conversion Rate Analysis

Reaction time is directly correlated with the conversion rate of the starting materials. academie-sciences.fr Longer reaction times generally lead to higher conversions of glycerol and caprylic acid. For instance, in the esterification of caprylic acid with glycerol using a sulfated pillared clay catalyst, total glycerol conversion was achieved after 5 hours. mdpi.com In another study involving the transesterification of methyl caprylate, a reaction time of 1 to 2 hours under microwave activation at 150°C resulted in excellent yields. academie-sciences.fr However, extended reaction times at high temperatures can also promote the formation of di- and triesters, thereby reducing the selectivity for glyceryl monocaprylate. researchgate.net Therefore, monitoring the reaction progress over time is crucial to determine the optimal point at which the desired conversion is achieved without significant formation of byproducts.

Catalyst Loading and Specificity Studies

The amount of catalyst used, or catalyst loading, significantly impacts the reaction rate. academie-sciences.fr Increasing the catalyst concentration generally leads to a higher conversion rate in a shorter time. frontiersin.org For example, in the synthesis of caprylic/capric acid mono-diglyceride, the mass ratio of an alkali catalyst to decanoic acid was optimized in the range of 0.05:1 to 0.15:1. google.com In the enzymatic synthesis of diacylglycerols, a lipase loading of 10% (w/w) of the total reaction mixture was used. frontiersin.org However, an excessively high catalyst loading may not be cost-effective and can sometimes complicate the purification process. The specificity of the catalyst is also paramount. For instance, sn-1,3-specific lipases are used to produce 2-monoacylglycerols through the alcoholysis of triglycerides. globalresearchonline.net In chemical catalysis, the choice between acid and base catalysts can influence the product distribution.

Molar Ratios of Glycerol to Caprylic Acid in Esterification

The molar ratio of glycerol to caprylic acid is a critical parameter that influences the composition of the final product mixture. To favor the formation of monoesters, a molar excess of glycerol is typically used. psu.ac.th This shifts the equilibrium towards the formation of monoglycerides over di- and triglycerides. cir-safety.org For example, in the synthesis of glyceryl monocaprylate via transesterification, a glycerol to methyl caprylate ratio of 10:1 was found to be a good compromise for achieving a sufficient conversion rate without compromising selectivity. academie-sciences.fr In another study on the esterification of caprylic acid, a molar ratio of caprylic acid to glycerol of 8:1 was used, which resulted in total glycerol conversion but yielded a mixture of mono-, di-, and tricaprylin. mdpi.com Conversely, limiting the amount of the fatty acid can also increase the formation of monoglycerides. jst.go.jp The optimal molar ratio depends on the specific reaction conditions and the desired product distribution.

Table 1: Optimization of Reaction Parameters for Glyceryl Ester Synthesis

| Parameter | Investigated Range/Value | Optimal Condition/Observation | Source(s) |

| Temperature | 45°C - 250°C | 150-160°C for high conversion and selectivity in chemical synthesis; 45-70°C for enzymatic reactions. | frontiersin.orgatiner.grresearchgate.netgoogle.comscirp.orgacademie-sciences.fr |

| Reaction Time | 1 hour - 16 hours | 1-5 hours is often sufficient for high conversion, longer times can reduce selectivity. | academie-sciences.fracademie-sciences.frmdpi.com |

| Catalyst Loading | 0.05% - 10% (w/w) | Higher loading increases reaction rate, but needs to be balanced with cost and purification. | frontiersin.orgacademie-sciences.frgoogle.comfrontiersin.org |

| Molar Ratio (Glycerol:Acid/Ester) | 1:8 - 20:1 | An excess of glycerol (e.g., 10:1) favors monoester formation. | academie-sciences.frmdpi.compsu.ac.th |

Purification and Separation Techniques in Synthesis Research

Following the synthesis of glyceryl 2-caprylate, a crucial step involves the purification and separation of the desired monoester from the reaction mixture, which typically contains unreacted glycerol and caprylic acid, as well as byproducts like di- and triglycerides.

A common laboratory-scale purification method is column chromatography . researchgate.net This technique allows for the separation of components based on their polarity, effectively isolating the monoacylglycerol.

For larger-scale operations, distillation is a widely used technique. Vacuum or molecular distillation is particularly effective for separating high-purity monoglycerides (over 90%) from the less volatile di- and triglycerides and unreacted starting materials. google.comresearchgate.net High-vacuum distillation at pressures below 5 torr can be used to remove excess glycerol. google.com

Liquid-liquid extraction is another valuable separation method. For instance, after the reaction, water can be added to remove the highly water-soluble glycerol. academie-sciences.fr The glyceryl caprylate can then be extracted using a suitable organic solvent like methyl-tetrahydrofuran (Me-THF). academie-sciences.fr Washing the product with hot water can also help in removing residual glycerol. researchgate.net

Crystallization can be employed to obtain high-purity monoglycerides. This involves dissolving the crude product in a suitable solvent, such as isooctane (B107328) or hexane, followed by controlled cooling to induce the crystallization of the desired monoester, which can then be separated by filtration. researchgate.net

An alternative work-up method involves a cloud point experiment . Here, the product mixture is added to a brine solution and stirred at an elevated temperature (e.g., 60°C). This can lead to the formation of two distinct phases—a brine/glycerol phase and a glyceryl caprylate phase—which can be easily separated by hot decantation, avoiding the use of organic solvents. academie-sciences.fr

Finally, after separation, the product is often dried under vacuum to remove any residual solvents or water. google.com

Aqueous Washing and Glycerol Removal Strategies

A primary impurity in the synthesis of Glyceryl 2-caprylate is excess unreacted glycerol. Due to its high polarity and water solubility, aqueous washing is a common and straightforward method for its removal.

A conventional treatment involves adding water to the crude reaction mixture, which dissolves the glycerol, allowing it to be separated from the less soluble glyceride phase. academie-sciences.fracademie-sciences.fr This process can be highly effective, yielding Glyceryl 2-caprylate with a purity containing less than 1 wt% of glycerol. academie-sciences.fracademie-sciences.fr In some processes, multiple washes with hot water are employed to maximize glycerol removal. google.com

To enhance the efficiency of glycerol removal, some methods propose the addition of acid, such as hydrochloric acid, to the mixture before washing with hot water. doaj.orgresearchgate.netpsu.ac.th This step can help to neutralize any remaining alkaline catalyst and break up any emulsions, facilitating a cleaner separation. psu.ac.th For instance, in the purification of monoglycerides from palm stearin, adding 1 mL of 35% HCl followed by hot water washing effectively removed most residual glycerol, with a minimal loss of only 2.4% of the desired monoglycerides in the washing step. researchgate.net After the washing stages, the product is typically dried under a vacuum to remove residual water. google.com

| Washing Strategy | Reagents | Reported Outcome | Source(s) |

| Conventional Aqueous Wash | Water | Product purity with <1 wt% glycerol. | academie-sciences.fracademie-sciences.fr |

| Acid-Aided Washing | Hydrochloric Acid, Hot Water | Effective removal of residual glycerol with only 2.4% monoglyceride loss. | researchgate.net |

| Multi-Stage Washing | Multiple water washes | Removal of excess glycerol. | google.com |

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction is a powerful technique used to purify Glyceryl 2-caprylate by partitioning the components of the reaction mixture between two immiscible liquid phases. This method is often used following an initial aqueous wash to further refine the product. academie-sciences.fracademie-sciences.fr

One documented approach involves using 2-Methyltetrahydrofuran (Me-THF), a greener solvent alternative, to extract Glyceryl 2-caprylate. academie-sciences.fracademie-sciences.fr After an initial water wash to remove the bulk of the glycerol, Me-THF is used to selectively dissolve the Glyceryl 2-caprylate, leaving behind remaining impurities. This method has been shown to produce a high-purity product. academie-sciences.fracademie-sciences.fr

Other solvent systems have been investigated for the separation of glycerides. A patent describes a process using a mixture of dioxane and isohexane. google.com When water was added to a homogeneous solution of a glyceride mixture in dioxane/isohexane, two phases formed, allowing for the extraction of glycerol. google.com A two-step extraction using an isohexane/ethanol/water system was also shown to be effective, reducing the free glycerol content in the glyceride phase to just 0.09 g from an initial 12.4 g. google.com For the separation of a related compound, 1,3-dicaprin, a three-step liquid-liquid extraction process using an ethanol/water solvent system recovered 94% of the diglyceride with a purity of 89%. researchgate.net

| Solvent System | Target Compound | Key Findings | Source(s) |

| Water / 2-Methyltetrahydrofuran (Me-THF) | Glyceryl 2-caprylate | Achieved high purity (<1 wt% glycerol) after initial water wash. | academie-sciences.fracademie-sciences.fr |

| Dioxane / Isohexane / Water | Glyceride mixture | Formed two phases for glycerol extraction. | google.com |

| Isohexane / Ethanol / Water | Glyceride mixture | Reduced free glycerol from 12.4 g to 0.09 g in two steps. | google.com |

| Ethanol / Water | 1,3-Dicaprin | Recovered 94% of the product with 89% purity in three steps. | researchgate.net |

Cloud Point Separation Phenomena

An innovative and solvent-free purification strategy for Glyceryl 2-caprylate utilizes the principle of cloud point separation. academie-sciences.fracademie-sciences.fr This phenomenon is characteristic of non-ionic surfactants like monoglycerides, which exhibit temperature-dependent solubility in aqueous solutions. Above a specific temperature, the cloud point, the surfactant solution becomes cloudy and separates into two distinct phases.

This technique has been successfully applied as an alternative to solvent-based extractions. academie-sciences.fracademie-sciences.fr In one study, the crude Glyceryl 2-caprylate product was added to a brine solution and the mixture was stirred at 60 °C. academie-sciences.fracademie-sciences.fr At this temperature, two phases formed: a lower brine/water phase containing the dissolved glycerol and an upper phase consisting of the purified Glyceryl 2-caprylate. academie-sciences.fracademie-sciences.fr The phases were then easily separated by hot decantation. This method demonstrated excellent separation, yielding a product that contained only 4 wt% of residual glycerol, thereby avoiding the use of organic solvents and preventing waste formation. academie-sciences.fracademie-sciences.fr

Distillation Processes for Product Recovery

Distillation, particularly under reduced pressure, is a key technology for the purification of thermally sensitive compounds like Glyceryl 2-caprylate. Molecular distillation (or short-path distillation) is frequently the method of choice because it operates under high vacuum and at lower temperatures, minimizing thermal degradation. google.comsemanticscholar.orggoogle.com

The process is often conducted in two stages. semanticscholar.org The first step is designed to remove the more volatile components, such as residual free fatty acids and glycerol, from the crude mixture. semanticscholar.org A second distillation pass is then used to separate the monoglyceride from the less volatile di- and triglycerides, resulting in a product with high monoglyceride content. google.comsemanticscholar.org For example, after glycerolysis, high-purity glyceryl monocaprylate can be obtained via molecular distillation. google.com

In other applications, distillation is used to recover components from the reaction mixture. One study describes distilling a mixture of glycerol and Glyceryl 2-caprylate under reduced pressure (145 °C, 0.04 mbar) to recover a non-volatile catalyst as the distillation residue. academie-sciences.fracademie-sciences.fr

| Distillation Method | Operating Conditions | Purpose | Reported Outcome | Source(s) |

| Molecular Distillation | High vacuum (<5 mtorr), low temperature | Purification of monoglycerides | Produces high-purity monoglycerides by separating from glycerol, fatty acids, and other glycerides. | google.comsemanticscholar.orggoogle.com |

| Reduced Pressure Distillation | 145 °C, 0.04 mbar | Catalyst recovery | Separated product from the catalyst, which remained in the distillation residue. | academie-sciences.fracademie-sciences.fr |

| High Vacuum Distillation with Steam | 170-175 °C, <5.0 torr | Glycerol removal | Removed excess glycerol from the reaction mixture. | google.com |

Catalyst Recycling and Reusability Studies

The reusability of the catalyst is a critical factor for developing sustainable and cost-effective synthesis processes. The use of heterogeneous catalysts is particularly advantageous as they can be more easily separated from the reaction mixture and recycled.

Studies have demonstrated the successful recycling of various catalysts used in the synthesis of Glyceryl 2-caprylate and related esters. An "ecocatalyst®" derived from invasive plant species was recovered after the reaction by distilling the product mixture under reduced pressure. academie-sciences.fracademie-sciences.fr The recovered catalyst was reactivated by thermal treatment and reused for at least four consecutive reaction cycles, providing comparable product yields in each run. academie-sciences.fracademie-sciences.fr

Similarly, the solid acid resin catalyst Amberlyst-15, used in the synthesis of a triglyceride of octanoic acid, was shown to be highly reusable. nih.gov It was effectively recycled for up to eight reaction cycles before a decrease in conversion was observed. nih.gov In another study, an arenesulfonic acid-functionalized bentonite (B74815) catalyst used for glycerol esterification was reused for five consecutive runs without requiring significant treatment between cycles. mdpi.com These findings highlight the potential for significant cost savings and waste reduction through the implementation of recyclable catalytic systems.

| Catalyst | Recovery Method | Number of Cycles | Performance | Source(s) |

| Ecocatalyst® | Distillation of product | At least 4 | Comparable yields in each cycle. | academie-sciences.fracademie-sciences.fr |

| Amberlyst-15 | Not specified | 8 | Effective reuse with stable conversion. | nih.gov |

| Arenesulfonic acid-functionalized bentonite | Not specified | 5 | Reusable without significant treatment. | mdpi.com |

Advanced Analytical and Characterization Techniques for Glyceryl 2 Caprylate

Chromatographic Separations and Quantification

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique widely used for monitoring the progress of chemical reactions and for the preliminary assessment of the purity of synthesized compounds. It involves separating components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase. For the synthesis and purification of glycerides, TLC is invaluable for visualizing the disappearance of starting materials and the appearance of the desired product. For instance, in the synthesis of caprylic acid esters of glycerol (B35011), a common mobile phase system reported for reaction monitoring involves a mixture of n-hexane and ethyl acetate (B1210297) in a ratio of 95:5 . This system allows for the separation of less polar starting materials from more polar products or by-products, enabling researchers to determine the optimal reaction time and assess the effectiveness of purification steps. TLC is also employed in the isolation of triacylglycerols (TAGs) from complex mixtures, highlighting its versatility in lipid analysis core.ac.uk.

Capillary Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) offers a powerful alternative for the analysis and separation of various compounds, including those found in cosmetic formulations. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This offers advantages such as lower viscosity and higher diffusivity compared to liquid chromatography, leading to faster analysis times and improved separation efficiency chromatographyonline.com. SFC is particularly well-suited for separating non-water-soluble cosmetic ingredients researchgate.net. Its application has been demonstrated in the analysis of glyceryl caprylate within cosmetic products like eyeliners, where it aids in the precise separation and quantification of active ingredients researchgate.net. The technique's ability to achieve high efficiencies with relatively low back pressures makes it an attractive method for both analytical and preparative purposes in the characterization of glycerides.

Liquid Chromatography–Mass Spectrometry (LC–MS) for Molecular Weight Confirmation

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an indispensable technique for confirming the molecular weight and identity of compounds. LC separates the components of a mixture, and the mass spectrometer then provides information about the mass-to-charge ratio (m/z) of the ionized molecules. This allows for the precise determination of molecular masses, which is critical for verifying the successful synthesis of Glyceryl 2-caprylate. The molecular formula for Glyceryl 2-caprylate is C11H22O4, with an average molecular mass of approximately 218.293 g/mol epa.gov. LC-MS techniques, including LC coupled with Time-of-Flight (TOF) mass spectrometry (LC/TOF-MS), offer high mass accuracy, enabling confident molecular weight confirmation of intact molecules lcms.cz. Furthermore, LC-MS is broadly applied in lipidomics for the comprehensive analysis of lipid species, providing detailed insights into the composition of complex lipid mixtures qut.edu.au.

Structural Elucidation and Isomer Differentiation

The definitive structural elucidation of Glyceryl 2-caprylate and the differentiation of its potential positional isomers are typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional NMR (2D NMR) techniques, provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons nih.gov. ¹H NMR can identify characteristic signals for ester carbonyl and methylene (B1212753) groups, aiding in the confirmation of the ester linkage . ¹³C NMR is crucial for identifying the carbon backbone and functional groups. For compounds with potential positional isomerism, such as different placements of the caprylate group on the glycerol backbone, 2D NMR techniques are particularly powerful in establishing these structural differences nih.gov. Mass spectrometry, as mentioned, also contributes significantly by providing molecular weight and fragmentation patterns that support structural assignments. Fourier-Transform Infrared (FTIR) spectroscopy is also utilized to confirm the presence of key functional groups, such as ester carbonyls, in the synthesized compounds nih.govresearchgate.net.

Self-Assembly and Nanoparticle Characterization of Derivatives

Glyceryl 2-caprylate, as a monoacylglycerol, possesses amphiphilic properties, meaning it has both hydrophilic and hydrophobic regions. This characteristic enables it to undergo self-assembly in aqueous environments, forming structures such as micelles or nanoparticles. Studies on related compounds, like polyglyceryl-10 monocaprylate, have shown that these derivatives can self-assemble into nano-scaled micelles in water at concentrations ranging from 2.5 to 10 wt% nih.govresearchgate.netmdpi.com. Similarly, other amphiphilic block-copolymers have demonstrated the ability to self-assemble into nanoparticles in aqueous media nih.gov. The formation of these self-assembled structures is dependent on factors like concentration, temperature, and the specific chemical structure of the derivative. Various lipids and oils, including glycerides, are recognized for their potential in forming nanoparticles for diverse applications google.comamazonaws.com.

Dynamic Light Scattering (DLS) for Size and Size Distribution

Dynamic Light Scattering (DLS) is a widely employed technique for determining the size and size distribution of particles in a dispersion or suspension, typically in the sub-micron range particletechlabs.comhoriba.com. The principle of DLS is based on measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles. Larger particles move more slowly, resulting in slower fluctuations, while smaller particles exhibit faster Brownian motion and thus faster fluctuations in scattered light particletechlabs.com. This technique is crucial for characterizing the nanoparticles formed by the self-assembly of glyceryl derivatives. For instance, studies on polyglyceryl-10 monocaprylate have reported the formation of nanoparticles with diameters around 100 nm and a narrow particle size distribution, indicated by a low Polydispersity Index (PDI) of approximately 0.1, at concentrations of 2.5 wt% or 5 wt% nih.govresearchgate.netmdpi.com. Amphiphilic block-copolymers have also been characterized using DLS, yielding nanoparticles with hydrodynamic diameters of approximately 200 nm nih.gov. The accuracy of DLS measurements can be influenced by sample preparation, including the choice of solvent and filtration brookhaveninstruments.com.

Water Solubility Assessment Methodologies

Assessing the water solubility of Glyceryl 2-caprylate and its derivatives is vital for understanding their behavior in aqueous systems and their suitability for various formulations. Water solubility is influenced by the compound's polarity and the presence of hydrophilic and hydrophobic moieties. Glyceryl caprylate is described as being dispersible in excess water ellementalpro.com, while glycerol monocaprylate is reported as practically insoluble in water uspbpep.com. In a broader context of monoacylglycerols, C8 monoesters (similar in chain length to caprylic acid) have reported water solubilities in the range of 20-60 mg/L europa.eu. Methodologies for assessing water solubility can vary, including techniques that measure the concentration of the compound in a saturated aqueous solution. Light transmittance measurements have also been used to investigate the water solubility and self-assembly behavior of polyglyceryl-10 caprylates in aqueous solutions nih.govresearchgate.net. The choice of method and analytical detection can influence the reported solubility values.

Biological Activity and Antimicrobial Mechanisms of Glyceryl 2 Caprylate

Broad-Spectrum Antimicrobial Efficacy Investigations

Glyceryl 2-caprylate, a monoester of glycerin and caprylic acid, is recognized for its multifunctional properties, including a notable capacity for microbial inhibition. atamanchemicals.com Its antimicrobial activity has been investigated across a wide range of microorganisms, positioning it as a significant component in various formulations, often as an alternative to traditional preservatives. cosmacon.deresearchgate.net The compound's efficacy is not uniform across all microbial types, with research highlighting varying degrees of susceptibility among bacteria, yeasts, and molds. researchgate.net The primary mechanism of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and cell lysis. vitabase.comfrontiersin.org

Activity Against Gram-Positive Bacteria (e.g., S. aureus)

Glyceryl 2-caprylate demonstrates pronounced efficacy against Gram-positive bacteria. researchgate.net Studies consistently show that Gram-positive bacteria are more sensitive to the compound compared to their Gram-negative counterparts. researchgate.netfrontiersin.org This heightened susceptibility is largely attributed to the structural differences in their cell walls. The mechanism is thought to involve the disruption of the cell membrane, which is more accessible in Gram-positive organisms. vitabase.com

Research has specifically highlighted its effectiveness against Staphylococcus aureus (S. aureus), a common Gram-positive pathogen. researchgate.net In vitro studies confirm that glyceryl caprylate can exert both bacteriostatic (growth-inhibiting) and bactericidal (kill-ing) effects at specific concentrations. vitabase.com Its strong activity against bacteria like S. aureus makes it a valuable ingredient in products where control of such microorganisms is critical. atamanchemicals.comcosmacon.de

Activity Against Gram-Negative Bacteria and Associated Challenges

The efficacy of glyceryl 2-caprylate against Gram-negative bacteria such as Escherichia coli (E. coli) and Pseudomonas aeruginosa (P. aeruginosa) is generally lower than its activity against Gram-positive strains. researchgate.netberkeley.edu The primary challenge is the complex outer membrane of Gram-negative bacteria, which acts as a highly effective barrier against amphiphilic molecules like glyceryl caprylate. berkeley.edu This membrane restricts the penetration of the compound, thus reducing its ability to reach the cytoplasmic membrane and exert its disruptive effects. berkeley.edu

While inactivation of Gram-negative bacteria has been observed, it often requires significantly higher concentrations of the compound compared to those needed for Gram-positive bacteria. berkeley.edu Some studies show that while glyceryl caprylate alone may have limited impact, its combination with other agents can enhance its activity against these more resilient bacteria. google.comgoogleapis.com

Efficacy Against Yeasts (e.g., C. albicans)

Glyceryl 2-caprylate exhibits excellent efficacy against various yeasts. newdirections.com.aucosphatec.com Its activity against the opportunistic pathogenic yeast Candida albicans (C. albicans) is particularly well-documented. researchgate.netgoogle.com Research indicates that C. albicans is sensitive to glyceryl caprylate, making the compound an effective agent for controlling yeast growth in susceptible formulations. researchgate.net This strong anti-yeast capability is a key reason for its use as a multifunctional ingredient in the cosmetic industry. atamanchemicals.comcosmacon.de In some preservative systems, its activity against C. albicans has been shown to be surprisingly enhanced when used in combination with other antimicrobial agents. google.comgoogleapis.com

Efficacy Against Molds (e.g., A. niger)

The effectiveness of glyceryl 2-caprylate against molds, such as Aspergillus niger (A. niger), is considered more variable and often weaker compared to its activity against bacteria and yeasts. researchgate.net Studies have shown that A. niger can be particularly tolerant to glyceryl caprylate. researchgate.net The performance against molds is highly dependent on the specific formulation of the product. personalcaremagazine.com To achieve broad-spectrum protection that includes robust mold inhibition, glyceryl caprylate is frequently combined with other substances that possess stronger antifungal properties. researchgate.netcosphatec.com For instance, its antimicrobial activity against molds can be significantly improved when formulated under acidic conditions or in combination with other antimicrobial agents. researchgate.net

| Preservative System (in a Cleanser Base) | S. aureus (cfu/mL) Day 7 | E. coli (cfu/mL) Day 7 | C. albicans (cfu/mL) Day 7 | A. niger (cfu/mL) Day 7 |

|---|---|---|---|---|

| 0.9% Glyceryl Caprylate (GC) | <10 | TN | <10 | >100,000 |

| 0.5% Phenethyl Alcohol (PEA) | TN | TN | TN | >100,000 |

| 95 ppm 2-methyl-4-isothiazolin-3-one (B36803) (MI) | <10 | <10 | 1000 | 70,000 |

| 0.5% GC + 0.5% PEA + 95 ppm MI | <10 | <10 | <10 | <10 |

Table 1: Results of a preservative efficacy challenge test showing colony forming units (cfu/mL) after 7 days of incubation. The initial inoculum level was approximately 1x105 to 1x106 cfu/mL. 'TN' indicates 'Too Numerous to count'. This data highlights the synergistic effect of combining Glyceryl Caprylate with other preservatives to achieve broad-spectrum efficacy, especially against challenging microbes like A. niger. google.comgoogleapis.com

In Vitro Antimicrobial Testing Methodologies

The antimicrobial properties of glyceryl 2-caprylate are evaluated using several standardized in vitro methodologies. These tests are crucial for determining its efficacy and establishing its spectrum of activity.

Minimum Inhibitory Concentration (MIC): This is a fundamental test used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. berkeley.edunih.gov It is commonly performed using a broth microdilution method, where microorganisms are exposed to serial dilutions of the test substance in a liquid nutrient broth. nih.gov

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Following an MIC test, the MBC or MFC can be determined. This value represents the lowest concentration of the agent required to kill a particular microorganism. nih.gov

Challenge Test (Preservative Efficacy Test - PET): This is a critical methodology for evaluating the performance of a preservative within a final product formulation. newdirections.com.au As described in standards like the European Pharmacopoeia and by the Cosmetic, Toiletry, and Fragrance Association (CTFA), the product is intentionally inoculated with a high concentration of specified microorganisms (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. niger). researchgate.netpersonalcaremagazine.com The number of viable organisms is then monitored over a period of 28 days to assess the preservative's ability to reduce the microbial population and prevent further growth. googleapis.compersonalcaremagazine.com

Checkerboard Method: This technique is used to assess the interaction between two or more antimicrobial agents. It can determine if the combination results in a synergistic (enhanced effect), additive (sum of individual effects), or antagonistic (reduced effect) relationship. menoufia-med-j.commenoufia-med-j.com

Influence of Environmental Factors on Antimicrobial Activity

The antimicrobial performance of glyceryl 2-caprylate is not absolute and can be significantly influenced by various factors within its chemical environment.

pH: The pH of the formulation is a critical factor. The antimicrobial activity of glyceryl caprylate is markedly improved under acidic conditions. researchgate.net This is because the protonated (uncharged) form of the parent caprylic acid, which exists in equilibrium, is more effective at penetrating microbial cell membranes. asm.org The effective pH range for glyceryl caprylate is typically cited as being between 4.5 and 7.0. cosmacon.denewdirections.com.au

Water Activity (aW): Reducing the water activity of a formulation—the amount of unbound water available for microbial growth—can enhance preservation. Studies have shown that combining glyceryl caprylate with humectants to lower the aW results in a synergistic antimicrobial effect, providing adequate protection even against challenging microbes. semanticscholar.org

Combination with Other Ingredients: Glyceryl 2-caprylate is often used as a "preservative booster" and demonstrates synergistic or additive effects when combined with other substances. nih.govnaturallythinking.com Its efficacy can be enhanced by co-formulants such as phenoxyethanol, caprylyl glycol, organic acids (e.g., lactic acid, p-anisic acid, levulinic acid), and natural extracts. cosmacon.deresearchgate.netpersonalcaremagazine.comresearchgate.net

pH Dependence and Enhanced Activity Under Acidic Conditions

The antimicrobial efficacy of Glyceryl 2-caprylate is notably dependent on the pH of its environment. It demonstrates strong performance within a pH range of approximately 4.5 to 7.0. atamanchemicals.comellemental.comminasolve.com Within this window, it can effectively inhibit the growth of bacteria and yeast. atamanchemicals.com Research and application data suggest that its activity can be further augmented under more acidic conditions. For instance, the addition of lactic acid has been shown to enhance the preservative effect of Glyceryl 2-caprylate. cosmacon.de Conversely, it is important to maintain the pH below 7, as higher pH levels can lead to hydrolysis of the ester, potentially diminishing its activity. glenncorp.com

Water Activity Modulation in Antimicrobial Protection

Water activity (aw) is a critical factor in controlling microbial growth, with lower values indicating less available water for microorganisms. While Glyceryl 2-caprylate itself is primarily noted for its surface-active and membrane-disrupting properties, it plays a significant synergistic role in preservative systems based on water activity reduction.

Table 1: Effect of Glyceryl 2-Caprylate on Microbial Reduction in a Low Water Activity Emulsion Data synthesized from findings on the synergistic effect of Glyceryl Caprylate in low aw systems. researchgate.netmdpi.com

| Condition | Test Microorganism | Observed Outcome |

|---|---|---|

| Low aw Emulsion (0.876) | E. coli, P. aeruginosa, S. aureus, C. albicans | Convincing microbial count reduction over 28 days. |

| Low aw Emulsion (0.876) + 0.5% Glyceryl Caprylate/Magnolia Extract | E. coli, P. aeruginosa, C. albicans | Faster and more significant reduction in microbial counts compared to the low aw emulsion alone. |

Proposed Mechanisms of Microbial Inhibition

The methods by which Glyceryl 2-caprylate exerts its antimicrobial effects are primarily attributed to its interaction with microbial structures at a molecular level.

Membrane Disruption Hypotheses

The most widely accepted mechanism of action for Glyceryl 2-caprylate is the disruption of microbial cell membranes. minasolve.comcaringsunshine.com As an amphiphilic molecule, it possesses both a hydrophilic glycerol (B35011) head and a lipophilic caprylic acid tail. cosmacon.de This structure allows it to insert itself into the lipid bilayer of bacterial and fungal cell membranes. This integration is believed to disrupt the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis and death. minasolve.comcaringsunshine.com This mechanism is similar to that of medium-chain fatty acids and other monoglycerides (B3428702), which are known to compromise microbial membrane function. caringsunshine.commdpi.com

Alteration of Chemical Matrix at Interfaces

Another proposed mechanism suggests that Glyceryl 2-caprylate can inhibit microbial growth by altering the chemical matrix at surfaces or interfaces, such as on the skin. biosynth.com Its surface-active properties, which allow it to act as a co-emulsifier and reduce surface tension, may change the physicochemical environment, making it less hospitable for microbial colonization and proliferation. biosynth.comcosmacon.de By modifying the conditions at the interface, it can help inhibit the development of infectious diseases. biosynth.com

Structure-Activity Relationship Studies in Antimicrobial Efficacy

The antimicrobial effectiveness of Glyceryl 2-caprylate is intrinsically linked to its molecular structure. Studies comparing it to similar compounds reveal key structural determinants for its activity.

The length of the fatty acid chain is a critical factor. The 8-carbon chain (C8) of caprylic acid appears to be particularly effective for antimicrobial purposes when compared to both shorter and longer chains. nih.gov Studies on related medium-chain fatty acids have shown that sodium caprylate (C8) and sodium caprate (C10) can effectively enhance the activity of other antimicrobials by disrupting the bacterial membrane. nih.govnih.gov

Modifications to both the fatty acid chain and the glycerol head can significantly impact efficacy. For instance, the introduction of hydroxyl groups to the basic structure can create new derivatives with potentially greater activity. biosynth.com Furthermore, the nature of the head group is important; a study comparing a methyl-branched C8 glyceryl ether to Polyglyceryl-3 Caprylate found the former to have superior antimicrobial efficacy, indicating that even subtle structural changes like branching or the complexity of the glycerol-derived head can fine-tune the compound's performance. sepawa.com This highlights the delicate balance between the hydrophilic and lipophilic portions of the molecule in determining its ability to interact with and disrupt microbial cells. berkeley.edu

Table 2: Summary of Structure-Activity Relationships for Glyceryl Esters

| Structural Feature | Impact on Antimicrobial Efficacy | Example/Reasoning |

|---|---|---|

| Fatty Acid Chain Length | Medium chains (C8, C10) show potent activity. | The C8 chain in Glyceryl 2-caprylate provides an optimal balance for membrane insertion and disruption. nih.gov |

| Glycerol Head Group | Modifications alter activity. | Polyglyceryl esters may have different efficacy compared to monoesters. sepawa.com |

| Chain Modification | Branching or hydroxylation can increase or decrease activity. | A branched C8 glyceryl ether showed superior performance to a polyglyceryl caprylate. sepawa.com Adding hydroxyl groups can create more active derivatives. biosynth.com |

Advanced Formulation Science and Research Applications of Glyceryl 2 Caprylate

Glyceryl 2-caprylate, a monoglyceride of caprylic acid, is a versatile excipient increasingly utilized in advanced pharmaceutical formulations. Its unique physicochemical properties make it a valuable component in various drug delivery systems, contributing to enhanced solubility, permeability, and bioavailability of therapeutic agents.

Derivatives and Analogues in Academic Research

Synthesis of Modified Glyceryl Esters with Enhanced Activity

Research into modified glyceryl esters aims to develop compounds with improved or novel activities. While specific details on enhanced activity through modification of Glyceryl 2-caprylate are not explicitly detailed in the provided snippets, the broader field of glyceryl ester synthesis often involves tailoring the glycerol (B35011) backbone or fatty acid chain to achieve desired functionalities. For instance, studies on ether lipids have explored modifications at the glycerol backbone's second position, introducing keto ester, carboxylic acid, or carbamate (B1207046) moieties to enhance antiproliferative activity compared to existing compounds like edelfosine (B1662340) beilstein-journals.org. Similarly, research into glycerol carbonate synthesis has explored catalyst modifications and ultrasound-assisted techniques to improve efficiency mdpi.com. These advancements in synthetic methodologies for glycerol derivatives underscore the ongoing efforts to create compounds with superior performance characteristics.

Polyglyceryl Caprylates Research

Polyglyceryl esters, particularly polyglyceryl caprylates, have emerged as significant research subjects, often positioned as sustainable alternatives to poly(ethylene glycol) (PEG)-based derivatives due to their absence of 1,4-dioxane (B91453) by-products researchgate.netmdpi.comresearchgate.netmdpi.com.

Polyglyceryl caprylates are typically synthesized through the esterification reaction between polyglycerin (PG) and caprylic acid researchgate.netmdpi.comresearchgate.net. Fourier Transform Infrared (FTIR) spectroscopy and proton nuclear magnetic resonance (¹H NMR) are commonly employed to confirm the chemical structures of the synthesized polyglyceryl-10 caprylates researchgate.netmdpi.comresearchgate.net. Chemical features such as acid values and hydroxyl values are also analyzed to characterize the products, with low acid values indicating negligible unreacted caprylic acid and hydroxyl values decreasing with an increasing molar ratio of caprylic acid to PG-10 researchgate.net. These characterization techniques are crucial for understanding the degree of esterification and the resulting molecular composition.

Polyglyceryl-10 monocaprylate has demonstrated a propensity for self-assembly in aqueous solutions, forming nanoparticles researchgate.netmdpi.commdpi.com. Studies have shown that at concentrations ranging from 2.5 to 10 wt%, polyglyceryl-10 monocaprylate forms transparent aqueous solutions and self-assembles into nanoparticles with diameters around 100 nm and narrow particle size distributions (polydispersity index around 0.1) at concentrations of 2.5 wt% or 5 wt% researchgate.netmdpi.commdpi.com. This self-assembly behavior is attributed to the amphiphilic nature of polyglyceryl esters, where the polyglycerol chain acts as the hydrophilic segment and the caprylate chain as the lipophilic segment mdpi.com. This property makes them suitable for applications such as transparent makeup removing water mdpi.commdpi.com.

Structure-Property Relationships of Related Glycerides (e.g., Glyceryl Laurate, Glyceryl Caprate)

Research into related glycerides like glyceryl laurate and glyceryl caprate provides insights into how structural variations influence properties.

Glyceryl Laurate: Glyceryl laurate, a monoester of lauric acid and glycerol, is recognized for its antimicrobial properties against bacteria and fungi, though less effective against molds atamankimya.comresearchgate.net. It functions as an emulsifier, helping to blend oil and water-based ingredients, and as a preservative, extending the shelf life of products atamankimya.com. Studies also suggest potential immunomodulatory and antiviral effects atamankimya.comncats.ionih.gov. Its structure, a lauric fatty acid linked to the glycerol backbone, contributes to its emulsifying and antimicrobial capabilities atamankimya.com. Glyceryl laurate has been observed to alter the lipid dynamics of human T cells, potentially affecting their signaling and function atamankimya.com.

Glyceryl Caprate: Glyceryl caprate, similar to glyceryl laurate, also exhibits antimicrobial properties berkeley.edunih.gov. Research indicates that glyceryl caprate at a 15% concentration did not induce skin sensitization reactions berkeley.edu. Glyceryl caprylate-caprate, a mixture of monoesters derived from glycerol and medium-chain fatty acids (primarily caprylic and capric acids), is widely used in cosmetics for its emollient, surfactant, and skin-conditioning properties nih.gov. It acts as a co-emulsifier, enhancing emulsion stability, and possesses antimicrobial activity against bacteria and fungi . Quantitative structure-property relationship (QSPR) models can predict properties like logP values and solubility parameters based on the caprylate/caprate chain lengths .

The comparative studies highlight that variations in the fatty acid chain length (e.g., C8 for caprylate, C12 for laurate) can influence antimicrobial efficacy and other physical properties researchgate.net. For instance, glyceryl caprylate was found to be slightly more effective than glyceryl laurate against bacteria, but both were less effective against fungi researchgate.net. The antimicrobial activity of glyceryl caprylate can be enhanced under acidic conditions and in combination with other agents like methylparaben researchgate.net.

The research on polyglyceryl esters and other glyceryl esters underscores the importance of the glycerol backbone and the fatty acid chain length in determining the compound's amphiphilicity, self-assembly behavior, and functional properties, providing a foundation for developing tailored applications.

Compound List:

Glyceryl 2-caprylate

Polyglyceryl-10 caprylates

Polyglyceryl-10 monocaprylate

PEG-6 caprylic/capric glycerides

Glyceryl laurate

Glyceryl caprate

Glyceryl caprylate-caprate

Glycerol monolaurate (GML)

Lauric acid

Caprylic acid

Glycerol

Polyglycerol (PG)

Glycerol carbonate

Edelfosine

Quercetin

Fatty acid methyl ester (FAME)

Monoglycerides (B3428702) (MGs)

Diglycerides (DGs)

Caprylic/capric triglyceride

Future Research Directions and Theoretical Perspectives

Exploration of Novel Sustainable Synthesis Routes and Catalytic Systems

The pursuit of sustainable and environmentally benign methods for the synthesis of Glyceryl 2-caprylate is a burgeoning area of research. A significant focus lies in the utilization of renewable feedstocks and the development of eco-friendly catalysts.

One promising approach involves the transesterification of methyl or ethyl caprylate with glycerol (B35011). academie-sciences.fr This strategy is particularly attractive as it can lead to the production of 100% bio-based monoglyceryl esters. academie-sciences.fr Recent studies have explored the use of "ecocatalysts®" derived from Invasive Alien Species (IAS) like Fallopia japonica and Arundo donax. academie-sciences.fr These novel biosourced catalysts have demonstrated high efficiency and recyclability in the solvent-free, microwave-assisted transesterification of methyl caprylate with glycerol, achieving yields between 66% and 83%. academie-sciences.fr This method presents a sustainable alternative to conventional base catalysts, which are often non-recyclable and require more demanding reaction conditions. academie-sciences.fr

Another key area of investigation is the direct esterification of glycerol with caprylic acid. While traditional chemical methods often require harsh conditions and result in a mixture of mono-, di-, and triglycerides, enzymatic synthesis offers a greener alternative. google.commedcraveonline.com Lipases, such as immobilized Candida antarctica lipase (B570770) (Novozym 435), have been successfully employed to catalyze the regioselective acylation of glycerol's primary hydroxyl groups, leading to a higher yield of the desired monoglyceride. nih.govnih.govepa.gov Chemo-enzymatic approaches, which combine the selectivity of enzymes with chemical steps, are also being developed to produce functionalized oligoglycerol derivatives. nih.govnih.gov These methods often operate under milder conditions and can achieve high chemo- and regioselectivity. nih.gov

The development of novel solid acid catalysts for glycerol esterification is also a significant research direction. mdpi.com For instance, sulfonated carbon catalysts derived from biomass have shown potential for the complete conversion of glycerol into a mixture of glycerol esters under optimized conditions. mdpi.com

Future research will likely focus on optimizing these sustainable routes, including the development of more robust and reusable catalysts, improving reaction efficiency, and exploring integrated processes that combine synthesis and purification steps. The use of ionic liquids and "Sponge Like Ionic Liquids" (SLILs) as reaction media in chemo-enzymatic processes also presents a promising avenue for creating more sustainable and efficient synthesis protocols. rsc.org

Table 1: Comparison of Synthesis Routes for Glyceryl Esters

| Synthesis Route | Catalyst Examples | Advantages | Challenges |

| Transesterification | Ecocatalysts® from IAS academie-sciences.fr, Ba-Al oxides academie-sciences.fr | Can be 100% bio-based, solvent-free options available. academie-sciences.fr | Can require long reaction times or high temperatures with some catalysts. academie-sciences.fr |

| Direct Esterification (Chemical) | Sulfuric acid, p-toluenesulfonic acid google.com | Established industrial process. | Harsh reaction conditions, mixture of products, environmental concerns. google.com |

| Direct Esterification (Enzymatic) | Immobilized Candida antarctica lipase (Novozym 435) medcraveonline.comnih.gov | High regioselectivity, milder conditions, greener process. nih.gov | Enzyme stability and cost can be a factor. |

| Chemo-enzymatic Synthesis | Novozym 435 combined with chemical steps nih.govnih.gov | High chemo- and regioselectivity, produces functionalized derivatives. nih.gov | Multi-step process can be complex. |

In-depth Mechanistic Elucidation of Biological Activities at a Molecular Level

While Glyceryl 2-caprylate, also known as monocaprylin (B12243), is recognized for its broad-spectrum antimicrobial activity, a detailed understanding of its mechanism of action at the molecular level is still an active area of research. nih.govmedchemexpress.comresearchgate.net Current hypotheses suggest that its primary target is the cell membrane of microorganisms. nih.govresearchgate.netnih.gov

Studies have shown that monocaprylin disrupts the cell membrane, leading to increased permeability and eventual cell death. nih.govresearchgate.netelsevierpure.com Atomic force microscopy (AFM) has revealed visible changes in the cell structure of bacteria like Escherichia coli and Staphylococcus xylosus, and the yeast Zygosaccharomyces bailii after exposure to monocaprylate. nih.govresearchgate.net Furthermore, propidium (B1200493) iodide staining and calcein (B42510) leakage assays have confirmed membrane disruption as a key event. nih.govresearchgate.netnih.gov

It is hypothesized that the amphipathic nature of monocaprylin allows it to integrate into the lipid bilayer of the cell membrane. nih.gov This integration is thought to occur preferentially in the more fluid, liquid-disordered phases of the membrane. nih.govresearchgate.netnih.gov Quartz crystal microbalance measurements have supported this by showing an increase in the mass and hydration of model membranes upon exposure to monocaprylin. nih.govresearchgate.netnih.gov The incorporation of monocaprylin is believed to destabilize the membrane by increasing its fluidity and creating defects at the boundaries between different lipid phases. nih.govresearchgate.netnih.gov The sensitivity of a particular microorganism to monocaprylin may, therefore, depend on the specific lipid composition, fluidity, and curvature of its cell membrane. nih.govresearchgate.netnih.gov

For Escherichia coli, the mechanism appears to involve a rapid change in membrane permeability and integrity, leading to a decline in membrane potential and leakage of cellular contents such as nucleic acids and proteins. elsevierpure.comnih.gov In the case of Staphylococcus aureus, monocaprylin is thought to diffuse across the cell wall, collapse the cell membrane, and disrupt the organization of intracellular components. elsevierpure.com

Future research in this area will likely involve more sophisticated biophysical techniques to visualize and quantify the interaction of monocaprylin with lipid bilayers in real-time. Molecular dynamics simulations could provide valuable insights into the precise orientation and effects of monocaprylin within different membrane environments. A deeper understanding of these molecular mechanisms could pave the way for the design of even more effective and targeted antimicrobial agents based on the monocaprylin scaffold.

Advanced Material Science Applications of Glyceryl 2-Caprylate and its Derivatives

The unique chemical structure of Glyceryl 2-caprylate and its derivatives, featuring both hydrophilic and lipophilic moieties, makes them promising building blocks for the development of advanced materials. Research in this area is exploring their potential in polymers, drug delivery systems, and functionalized surfaces.

Glycerol-based monomers, including acrylate (B77674) and methacrylate (B99206) derivatives, are being investigated for various radical polymerization techniques, such as free radical polymerization, controlled radical polymerization, and photopolymerization. researchgate.net These monomers can be used to create functionalized polymers with a wide range of properties and potential applications. researchgate.net For example, polyesters derived from glycerol and aliphatic dicarboxylic acids can be chemically modified to introduce photocurable groups, leading to the formation of elastomers with tunable mechanical properties and degradation rates. mdpi.com Such materials could find applications in fields like 3D printing and shape memory elastomers. mdpi.com

Glycerin monostearate, a related monoglyceride, is already widely used as an additive in the plastics and polymer industry. pishrochem.com It can act as an internal lubricant during extrusion and injection molding, a nucleating agent in foamed plastics, and an anti-static agent. pishrochem.com These functions highlight the potential for other glyceryl monoesters, including Glyceryl 2-caprylate, to be utilized in similar or novel polymer applications. The presence of glycerol as a plasticizer can also affect the properties of polymer gels, such as their transparency and temperature sensitivity. researchgate.net

Furthermore, the self-assembly properties of polyglyceryl esters are being explored. For instance, polyglyceryl-10 caprylates can self-assemble into nanoparticles in aqueous solutions, suggesting their potential use in nano-emulsions and drug delivery systems. researchgate.net The amphiphilic nature of Glyceryl 2-caprylate also makes it a candidate for creating functional surfaces with controlled wetting and biocompatibility.

Future research will likely focus on the synthesis of novel polymers and copolymers from Glyceryl 2-caprylate and its derivatives, with a view to creating materials with tailored properties for specific applications in biomedicine, packaging, and advanced manufacturing. The exploration of their self-assembly into complex nanostructures for drug encapsulation and controlled release is also a promising avenue.

Integration of Computational Chemistry and Modeling Approaches in Research

Computational chemistry and molecular modeling are becoming increasingly valuable tools for understanding the properties and behavior of molecules like Glyceryl 2-caprylate at an atomic level. These approaches can complement experimental studies by providing insights that are difficult or impossible to obtain through laboratory methods alone.

One key area where computational modeling can be applied is in elucidating the mechanism of action of Glyceryl 2-caprylate's biological activities. Molecular docking and molecular dynamics (MD) simulations can be used to study the interaction of monocaprylin with microbial cell membranes. nih.gov For example, docking studies can predict the preferred binding sites and orientations of Glyceryl 2-caprylate within a lipid bilayer, while MD simulations can reveal how its presence affects the structure, dynamics, and permeability of the membrane. nih.gov Such simulations can help to validate and refine the hypothesis that monocaprylin disrupts membrane integrity by increasing fluidity and creating defects. nih.govresearchgate.netnih.gov

Computational methods can also be employed to investigate the substrate selectivity of enzymes used in the synthesis of Glyceryl 2-caprylate and its derivatives. nih.gov By modeling the enzyme's active site and the binding of different substrates, it is possible to understand why certain reactions are favored and to guide the design of more efficient biocatalytic processes. For instance, calculations of reactive conformations can help to explain the substrate preferences of glycosyltransferases in the synthesis of glyceride glycosides. nih.gov

In the realm of material science, computational modeling can be used to predict the properties of polymers and other materials derived from Glyceryl 2-caprylate. For example, quantum chemical calculations can be used to determine the electronic properties and reactivity of monomers, while molecular mechanics and coarse-grained simulations can predict the bulk properties of polymers, such as their mechanical strength, glass transition temperature, and compatibility with other materials.

The integration of these computational approaches with experimental data will be crucial for accelerating research and development related to Glyceryl 2-caprylate. Future work will likely involve the use of more advanced simulation techniques, such as enhanced sampling methods and multiscale modeling, to study complex processes like membrane disruption and polymer self-assembly over longer timescales and larger length scales.

Role in Circular Economy and Biorefinery Concepts

Glyceryl 2-caprylate and other glycerol-based chemicals are poised to play a significant role in the transition towards a circular economy and the development of integrated biorefineries. acs.orgresearchgate.netrsc.org Glycerol, the backbone of Glyceryl 2-caprylate, is a major byproduct of the biodiesel industry. acs.orgresearchgate.net For every 9 kg of biodiesel produced, approximately 1 kg of crude glycerol is generated. acs.org The increasing production of biodiesel has led to a surplus of glycerol, making it an abundant and low-cost renewable feedstock. acs.orgresearchgate.net

The concept of a glycerol biorefinery aims to valorize this surplus glycerol by converting it into a wide range of value-added chemicals and fuels. researchgate.netresearchgate.netacs.org This approach is analogous to how crude oil is refined into various products in a traditional petroleum refinery. The conversion of glycerol into esters like Glyceryl 2-caprylate is a key pathway within the glycerol biorefinery framework. mdpi.comresearchgate.netaidic.it These esters have applications in cosmetics, pharmaceuticals, food, and as fuel additives. mdpi.comatamanchemicals.comnaturallythinking.com

The production of Glyceryl 2-caprylate from bio-based glycerol and caprylic acid (which can also be derived from renewable sources like coconut oil) aligns with the principles of the circular economy by utilizing waste streams and creating products from renewable resources. nih.gov The development of sustainable synthesis methods, such as those using "ecocatalysts®" derived from invasive plant species, further enhances the circularity of this process by finding value in problematic biomass. academie-sciences.fr

Future research in this area will focus on developing more efficient and selective catalytic processes for glycerol conversion, as well as integrating these processes into larger biorefinery schemes. rsc.orgrsc.org Life-cycle analysis and techno-economic assessments will be crucial for evaluating the environmental and economic viability of different glycerol valorization routes. rsc.org The ultimate goal is to create a closed-loop system where byproducts from one industrial process become valuable feedstocks for another, thereby minimizing waste and reducing our reliance on fossil fuels.